Dicyclohexylamine 2-cyanoacrylate Dicyclohexylamine 2-cyanoacrylate
Brand Name: Vulcanchem
CAS No.: 263703-32-8
VCID: VC2707600
InChI: InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7)
SMILES: C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol

Dicyclohexylamine 2-cyanoacrylate

CAS No.: 263703-32-8

Cat. No.: VC2707600

Molecular Formula: C16H26N2O2

Molecular Weight: 278.39 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine 2-cyanoacrylate - 263703-32-8

Specification

CAS No. 263703-32-8
Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
IUPAC Name 2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7)
Standard InChI Key KBUNPAIJSVOOSU-UHFFFAOYSA-N
SMILES C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structure

Dicyclohexylamine 2-cyanoacrylate is a cyanoacrylate derivative with distinctive structural characteristics that contribute to its adhesive properties. The compound combines the features of dicyclohexylamine and cyanoacrylate functional groups to create a versatile adhesive agent.

Basic Identification

Dicyclohexylamine 2-cyanoacrylate is identified through several standardized classification systems that help researchers and industry professionals reference the compound consistently. Its identification parameters include a specific CAS number and molecular identifiers that distinguish it from related compounds.

The compound is registered with CAS number 263703-32-8, providing a unique identifier in chemical databases and regulatory systems . It appears in chemical registries under several synonyms, including "2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine" and "cyanoacrylic acid; dicha," which reflect different aspects of its chemical structure . The PubChem database assigns it the identifier CID 70677412, while its MDL number is recorded as MFCD27920710 .

Molecular Characteristics

The molecular structure of dicyclohexylamine 2-cyanoacrylate features key functional groups that determine its chemical behavior and applications. This section examines its fundamental structural properties.

The compound possesses a molecular formula of C16H26N2O2, which indicates its composition of carbon, hydrogen, nitrogen, and oxygen atoms . Its molecular weight is consistently reported as approximately 278.39 g/mol across multiple sources, with precise measurements ranging from 278.396 to 278.39 g/mol . The exact mass, as computed through high-precision analytical methods, is 278.199428076 Da .

Physical and Chemical Properties

Understanding the physical and chemical properties of dicyclohexylamine 2-cyanoacrylate is essential for its proper handling, storage, and application in various settings. These properties determine its behavior under different conditions and its interaction with other substances.

Physical Properties

Dicyclohexylamine 2-cyanoacrylate presents as a white solid at standard temperature and pressure, making it distinct from many liquid cyanoacrylate adhesives . While specific data on melting and boiling points is limited in the available literature, related cyanoacrylate compounds like ethyl 2-cyanoacrylate have boiling points in the range of 54-56°C .

The structural analysis reveals that the compound contains 2 hydrogen bond donor sites and 4 hydrogen bond acceptor sites, properties that influence its interaction with biological tissues and other materials . Additionally, it features 3 rotatable bonds, which contribute to its conformational flexibility .

Chemical Reactivity

The chemical behavior of dicyclohexylamine 2-cyanoacrylate is characterized by its reactivity patterns, which are primarily dictated by the cyanoacrylate functional group.

Cyanoacrylates are known for their rapid polymerization in the presence of weak bases, including moisture on surfaces or in the air. This property explains the compound's effectiveness as an adhesive, as it quickly forms strong bonds upon contact with slightly basic surfaces . The addition of the dicyclohexylamine component likely modifies the reactivity profile compared to simpler cyanoacrylates, potentially offering advantages in specific applications.

The compound appears to have chemical stability concerns, as indicated by its storage requirements. It must be kept at refrigerated temperatures (-20°C), protected from light, and stored under inert gas to maintain its chemical integrity . These precautions suggest sensitivity to oxidation, hydrolysis, or thermal degradation.

Production and Quality Control

The manufacturing and quality assurance processes for dicyclohexylamine 2-cyanoacrylate ensure that the compound meets specific standards for research, medical, and industrial applications.

Quality Parameters

Quality control for dicyclohexylamine 2-cyanoacrylate involves multiple analytical techniques to verify its identity, purity, and structural integrity. These assessments are critical for ensuring batch-to-batch consistency and product reliability.

According to certificate of analysis documentation, the compound is typically assessed for appearance (confirming its characteristic white solid form) and assay purity, with acceptable standards around 95.0% as determined by High-Performance Liquid Chromatography (HPLC) . Structural verification is commonly performed using 1H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy, which provides confirmation that the molecular structure matches the expected arrangement of atoms and bonds .

Commercial batches typically carry a recommended retest date of approximately two years from the manufacture date, suggesting this as the period during which the compound can be expected to maintain its specified quality parameters when properly stored .

Applications and Uses

Dicyclohexylamine 2-cyanoacrylate has found significant utility across multiple sectors, with particularly important roles in medical and industrial applications. Its versatility stems from its adhesive properties, rapid curing, and biocompatibility characteristics.

Medical Applications

In the medical field, dicyclohexylamine 2-cyanoacrylate serves as a tissue adhesive for wound closure, offering an effective alternative to traditional sutures . This application leverages the compound's ability to form strong bonds rapidly, which is particularly valuable in emergency medicine and situations requiring quick interventions.

The compound's adhesive properties make it suitable for sealing surgical incisions and minor cuts, providing a barrier that can help prevent infection while supporting the natural healing process . The medical use of cyanoacrylate adhesives generally has been supported by clinical studies demonstrating their safety, efficacy, and ease of application in intra- and extraoral procedures .

Table 1: Advantages of Dicyclohexylamine 2-cyanoacrylate in Medical Applications

AdvantageDescription
Rapid ActionForms bonds quickly, reducing procedure time and patient discomfort
Suture AlternativeEliminates need for needle penetration, reducing tissue trauma
Barrier FunctionCreates a sealed environment that may reduce infection risk
Application EaseRequires minimal specialized training for effective application
Patient ComfortOften associated with less discomfort than traditional closure methods

Industrial Applications

Beyond medical uses, dicyclohexylamine 2-cyanoacrylate demonstrates significant utility in industrial settings due to its adhesive properties and versatility across different substrate materials.

The compound is employed for bonding various materials, including metals, plastics, and rubber, with its rapid curing and durable adhesion making it particularly valuable in manufacturing processes where efficiency is critical . Additionally, it serves in the repair of small cracks and fractures in machinery or equipment, providing a reliable and efficient solution for maintenance operations .

The industrial applications benefit from the compound's ability to form strong bonds even in challenging environments, though specific performance metrics such as temperature resistance, shear strength, and longevity in industrial conditions warrant further research and documentation.

Quantity (g)Price (Thai Baht)Approximate Price per Gram
0.100฿2,754.00฿27,540.00
0.250฿4,122.00฿16,488.00
1.000฿10,287.00฿10,287.00

This pricing structure demonstrates the significant cost reduction per gram when purchasing larger quantities, with the per-gram price for a 1.000g package being approximately 37% of the per-gram price for a 0.100g package .

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